molecular formula C16H9N3O2S B578652 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione CAS No. 1313739-00-2

2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione

Cat. No.: B578652
CAS No.: 1313739-00-2
M. Wt: 307.327
InChI Key: QUTYDAWXPFXSBJ-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound represents a sophisticated heterocyclic system that integrates three distinct pharmacophoric units within a single molecular framework. According to systematic nomenclature conventions, this compound belongs to the broader class of naphtho[2,3-d]thiazole derivatives, specifically characterized by the presence of a pyridin-3-ylamino substituent at the 2-position of the thiazole ring. The compound's molecular formula C₁₆H₉N₃O₂S and molecular weight of 307.33 grams per mole reflect its complex heterocyclic architecture. The systematic naming follows International Union of Pure and Applied Chemistry conventions, where the naphtho[2,3-d]thiazole core represents the principal ring system, with the 4,9-dione designation indicating the presence of two ketone functional groups at positions 4 and 9 of the naphthoquinone moiety.

The structural classification places this compound within multiple heterocyclic categories simultaneously. As a member of the thiazole family, it contains the characteristic five-membered ring with sulfur and nitrogen heteroatoms that has been recognized as a versatile standalone moiety contributing to pharmaceutical development. The naphthoquinone component classifies it among quinonoid structures, which are known for their electron-accepting properties and biological significance. The pyridine substituent adds an additional layer of complexity, introducing a six-membered aromatic nitrogen heterocycle that significantly influences the compound's electronic properties and potential interactions.

The nomenclature system also accommodates alternative naming conventions that emphasize different structural perspectives. Alternative names include 2-pyridin-3-ylaminobenzo[f]benzothiazole-4,9-dione, which highlights the benzothiazole core fused to a benzene ring system. This naming flexibility reflects the compound's structural complexity and the various approaches chemists may take to describe its architecture. The systematic approach to nomenclature ensures unambiguous identification while providing insight into the compound's structural relationships with related heterocyclic systems.

Classification Category Specific Assignment Structural Feature
Primary Heterocycle Naphtho[2,3-d]thiazole Fused thiazole-naphthalene system
Functional Groups 4,9-dione Two ketone groups
Substituent Pyridin-3-ylamino Pyridine ring connected via amino linker
Molecular Formula C₁₆H₉N₃O₂S Three nitrogen atoms, sulfur heteroatom
Ring System Type Tricyclic aromatic Three fused rings with extended conjugation

Historical Development in Heterocyclic Chemistry

The development of naphtho[2,3-d]thiazole-4,9-dione derivatives represents a significant milestone in the evolution of heterocyclic chemistry, building upon decades of research into thiazole and naphthoquinone chemistry. The thiazole ring system has evolved as a significant synthon for pharmaceutical production due to its acidic proton at C-2, which makes the thiazole ring highly reactive and valuable for synthetic transformations. Early investigations into thiazole chemistry established the fundamental reactivity patterns that would later enable the development of more complex fused systems incorporating this heterocycle.

The historical progression toward naphtho[2,3-d]thiazole systems began with systematic studies of naphthoquinone derivatives, which were recognized for their occurrence in natural products and their role in biological processes of various fungi, bacteria, and plants. The development of synthetic methodologies for constructing these systems gained momentum as researchers recognized that naphthoquinones represented important pharmacophores in pharmaceutical chemistry, with many biologically active compounds containing naphthoquinone scaffolds in their molecular structures. The combination of thiazole and naphthoquinone moieties represented a logical progression in heterocyclic design, aimed at creating hybrid systems with enhanced properties.

Synthetic methodology development for naphtho[2,3-d]thiazole-4,9-diones has progressed through several generations of approaches. Early methods focused on cyclization reactions involving appropriately substituted precursors, while more recent developments have emphasized the use of sulfur monochloride complexes with 1,4-diazabicyclooctane for efficient ring formation. The reaction of 2-aminonaphtho derivatives with various reagents has been systematically studied, leading to improved yields and broader substrate scope. These methodological advances have made complex tricyclic systems more accessible to synthetic chemists working in pharmaceutical and materials science applications.

The incorporation of pyridine substituents into naphtho[2,3-d]thiazole systems represents a more recent development in this chemical evolution. Research has demonstrated that the introduction of nitrogen-containing heterocyclic groups at position 2 of the thiazole ring leads to significant bathochromic shifts in photophysical properties, with compounds exhibiting orange-red fluorescence in highly polar solvents. This discovery has opened new research directions focused on developing fluorescent materials with additional functional properties, representing a convergence of heterocyclic chemistry with materials science applications.

Historical Period Key Development Significance Representative Research
Early 20th Century Basic thiazole chemistry Established fundamental reactivity Thiazole synthesis methodologies
Mid-20th Century Naphthoquinone pharmacology Recognized biological importance Natural product isolation studies
Late 20th Century Fused ring systems Combined multiple pharmacophores Naphtho[2,3-d]thiazole synthesis
Early 21st Century Hybrid system design Enhanced biological properties Structure-activity relationship studies
Recent Developments Photophysical applications Fluorescent materials Extended conjugation systems

Significance in Naphthoquinone-Thiazole Hybrid Systems

The significance of this compound within naphthoquinone-thiazole hybrid systems extends far beyond its individual molecular properties, representing a paradigm for rational drug design and materials development. Naphthoquinone-thiazole hybrids have emerged as a privileged structural class due to their ability to combine the distinct pharmacological profiles of both component systems. The naphthoquinone component contributes electron-accepting properties and redox activity, while the thiazole moiety provides specific binding interactions and enhanced stability. The integration of these systems creates compounds with synergistic properties that exceed the capabilities of either component alone.

Research investigations have demonstrated that naphthoquinone-thiazole hybrids bearing various substituents exhibit broad-spectrum biological activities with enhanced potency profiles. The systematic exploration of substituent effects has revealed that the presence of nitrogen-containing heterocycles, particularly pyridine derivatives, significantly influences both the photophysical and biological properties of these hybrid systems. The extended π-conjugated system created by the fusion of naphtho[2,3-d]thiazole-4,9-dione with pyridine substituents results in compounds that exhibit fluorescence both in solution and solid state, making them valuable for applications requiring both biological activity and detection capabilities.

The strategic importance of these hybrid systems is further emphasized by their synthetic accessibility and structural modularity. The naphtho[2,3-d]thiazole core provides a rigid framework that can accommodate various substituents at specific positions, allowing for systematic structure-activity relationship studies. The synthetic methodologies developed for accessing these systems have proven to be general and applicable to diverse substrate classes, enabling the rapid generation of compound libraries for screening applications. This synthetic efficiency, combined with the favorable biological profiles observed for many derivatives, has positioned naphthoquinone-thiazole hybrids as important targets for pharmaceutical development.

The photophysical properties of these hybrid systems have revealed additional dimensions of significance beyond traditional pharmaceutical applications. The observation that compounds containing pyridine substituents exhibit large bathochromic shifts and orange-red fluorescence in polar solvents suggests potential applications in fluorescent probe development and materials science. The ability to tune fluorescence properties through structural modification while maintaining or enhancing biological activity creates opportunities for developing theranostic agents that combine therapeutic and diagnostic capabilities within a single molecular framework.

Significance Domain Specific Contribution Impact Future Potential
Pharmaceutical Chemistry Synergistic biological activity Enhanced potency profiles Multi-target therapeutics
Materials Science Fluorescent properties Probe development Theranostic applications
Synthetic Chemistry Methodological advances Efficient access routes Library generation
Structure-Activity Studies Systematic modification Predictive models Rational design
Photophysical Applications Tunable fluorescence Detection capabilities Sensing technologies

Properties

IUPAC Name

2-(pyridin-3-ylamino)benzo[f][1,3]benzothiazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2S/c20-13-10-5-1-2-6-11(10)14(21)15-12(13)19-16(22-15)18-9-4-3-7-17-8-9/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTYDAWXPFXSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735064
Record name 2-[(Pyridin-3-yl)amino]naphtho[2,3-d][1,3]thiazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313739-00-2
Record name 2-[(Pyridin-3-yl)amino]naphtho[2,3-d][1,3]thiazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amination Under Basic Conditions

The sulfone intermediate reacts with pyridin-3-amine in anhydrous dimethylformamide (DMF) at 80–100°C. Triethylamine (Et₃N) is added to scavenge HCl generated during the reaction. This method yields the target compound in 45–60% isolated yield.

Reaction Conditions

ParameterValue
SolventDMF
Temperature80–100°C
BaseEt₃N (2 equiv)
Reaction Time12–24 hours
Yield45–60%

Microwave-Assisted Optimization

Recent protocols employ microwave irradiation to accelerate the amination step. For example, heating the sulfone with pyridin-3-amine at 120°C for 30 minutes under microwave conditions increases the yield to 72% while reducing side product formation.

Alternative Pathways: One-Pot Multicomponent Reactions

A streamlined approach involves reacting DCNQ, pyridin-3-amine, and carbon disulfide in a single pot. This method eliminates the need for isolating intermediates:

  • Initial Substitution : DCNQ reacts with pyridin-3-amine in tetrahydrofuran (THF) at 25°C for 6 hours to form 3-(pyridin-3-ylamino)-2-chloro-1,4-naphthoquinone.

  • Cyclization with CS₂ : Adding CS₂ and potassium tert-butoxide (t-BuOK) induces cyclization, directly yielding the thiazole ring. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Advantages :

  • Reduced reaction time (8–10 hours total).

  • Higher atom economy (78% yield).

Critical Analysis of Methodologies

Yield and Purity Considerations

The one-pot method offers superior efficiency but requires strict control over stoichiometry to prevent over-alkylation. In contrast, stepwise synthesis allows intermediate characterization, ensuring purity >95% by HPLC.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may lead to decomposition at elevated temperatures. Switching to acetonitrile or THF improves thermal stability, particularly in microwave-assisted reactions.

Scalability Challenges

Large-scale synthesis (>100 g) faces hurdles in exothermic thiolation and oxidation steps. Slow addition of CS₂ and controlled cooling (−10°C) mitigate runaway reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine moiety can be replaced by other nucleophiles.

    Oxidation and Reduction: The naphthoquinone skeleton allows the compound to undergo redox reactions, making it a potential candidate for studies involving electron transfer processes.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups attached to the pyridine ring, while oxidation and reduction can modify the quinone structure .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of derivatives of naphtho[2,3-d]thiazole-4,9-dione compounds. For instance, a series of compounds derived from 2-(pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione exhibited significant antibacterial activity against various strains of Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of nitrogen-containing heterocycles at position 2 of the thiazole ring was found to enhance this activity, suggesting a promising avenue for developing new antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study reported that derivatives of naphtho[2,3-d]thiazole-4,9-dione demonstrated cytotoxic effects against several cancer cell lines. For example, one derivative showed an IC50 value of 7.83 μg/mL against MCF-7 breast cancer cells, indicating potent anticancer activity . The structure-activity relationship studies suggest that modifications to the naphtho[2,3-d]thiazole framework can lead to enhanced efficacy against cancer cells.

Photophysical Properties

The photophysical characteristics of this compound have been extensively characterized. The compound exhibits significant fluorescence both in solution and solid states due to its extended π-conjugated system. Notably, the introduction of substituents at the thiazole ring results in pronounced bathochromic shifts in both absorption and emission wavelengths. This property is particularly valuable for applications in fluorescent probes and sensors .

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions starting from commercially available precursors. Various amines have been used to generate a library of derivatives with diverse biological activities. The synthesis typically involves the reaction of naphtho[2,3-d]thiazole precursors with amines under specific conditions to yield target compounds in moderate to good yields .

Antimicrobial Study

A specific case study involved synthesizing several derivatives of naphtho[2,3-d]thiazole-4,9-dione and testing their antibacterial properties against S. aureus strains. The results indicated that certain derivatives exhibited strong activity with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics used as controls.

Anticancer Research

In another study focusing on anticancer applications, derivatives were tested on various human cancer cell lines including HeLa and NCI-H460. The findings revealed that some compounds displayed IC50 values comparable to existing chemotherapeutic agents, thus highlighting their potential as novel anticancer drugs.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione involves its interaction with molecular targets such as DNA gyrase. This interaction disrupts the normal functioning of the enzyme, leading to cell death in microbial organisms. Additionally, the compound’s redox properties enable it to participate in electron transfer processes, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and photophysical properties of naphtho[2,3-d]thiazole-4,9-dione derivatives are highly dependent on substituents at position 2 of the thiazole ring. Key analogs include:

Antimicrobial Activity
Compound Substituent MIC (µg/mL) for MRSA MIC (µg/mL) for S. aureus MIC (µg/mL) for S. epidermidis Mechanism of Action
Target Compound Pyridin-3-ylamino Data pending Data pending Data pending Presumed DNA gyrase inhibition
PNT Piperazin-1-yl 6.7 ± 2.9 2.5 ± 0.0 2.5 ± 2.2 DNA gyrase inhibition, ROS generation
5c Thiomorpholine 31.6 15.8 15.8 ROS-mediated cytotoxicity
5e 4-Methylpiperazine 31.9 8.0 8.0 ROS-mediated cytotoxicity
TBA Benzamide 40 ± 0 40 ± 0 40 ± 0 Undetermined

Key Findings :

  • PNT exhibits superior antimicrobial potency (MICs ≤6.7 µg/mL) compared to TBA and other analogs, attributed to its hydrophilic piperazine group, which enhances cellular uptake and solubility .
  • Thiomorpholine (5c) and 4-methylpiperazine (5e) substituents confer moderate activity, while morpholine (5b) and piperidine (5d) groups are inactive .
  • The pyridin-3-ylamino group’s efficacy remains uncharacterized but may mimic quinolones by targeting DNA gyrase .
Photophysical Properties
Compound Substituent Absorption λ_max (nm) Emission λ_max (nm) Stokes Shift (nm) Solvent Polarity Effect
Target Compound Pyridin-3-ylamino Data pending Data pending Data pending Likely solvatochromic shifts
PNT Piperazin-1-yl 440–490 530–620 >90 Bathochromic shift in polar solvents
5b Morpholine 450–470 >600 >130 Orange-red fluorescence in DMSO
5c Thiomorpholine 455–475 >600 >130 Orange-red fluorescence in DMSO
5e 4-Methylpiperazine 460–480 >600 >130 Orange-red fluorescence in DMSO

Key Findings :

  • Nitrogen-containing heterocycles (e.g., piperazine, thiomorpholine) induce bathochromic shifts (>600 nm emission in polar solvents) due to intramolecular charge transfer (ICT) .
  • PNT’s large Stokes shift (>90 nm) minimizes excitation interference, making it suitable for fluorescence sensing .
Structural and Physicochemical Comparison
Property Target Compound PNT TBA
logD Data pending 0.83 3.87
logS Data pending -2.87 -6.46
Polar Surface Area (Ų) Data pending 95.12 104.37
Ionization State Data pending 97% cationic (pH 7.4) Neutral

Key Findings :

  • PNT’s low logD (0.83) and high logS (-2.87) indicate enhanced hydrophilicity, improving bioavailability compared to TBA .

Mechanistic Insights

  • DNA Gyrase Inhibition: PNT and quinolones (e.g., norfloxacin) share structural motifs that inhibit DNA gyrase, disrupting bacterial DNA replication . Fluorescence assays show PNT reduces DNA supercoiling in a dose-dependent manner .
  • ROS Generation: Naphthoquinone derivatives, including 5c and 5e, induce oxidative stress, contributing to microbial lethality .
  • Cellular Uptake : PNT’s cationic nature at physiological pH enhances penetration into bacterial cells, as evidenced by fluorescence microscopy .

Biological Activity

2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This compound, characterized by a naphthoquinone skeleton fused with a thiazole ring and a pyridine moiety, exhibits potential in various therapeutic applications, including anticancer, antibacterial, and antioxidant activities.

Chemical Structure

The molecular formula of this compound is C16H9N3O2SC_{16}H_{9}N_{3}O_{2}S with a molecular weight of approximately 307.33 g/mol. Its structure is illustrated below:

Chemical Structure 2 Pyridin 3 ylamino naphtho 2 3 d thiazole 4 9 dione\text{Chemical Structure }\text{2 Pyridin 3 ylamino naphtho 2 3 d thiazole 4 9 dione}

The biological activity of this compound primarily revolves around its interaction with molecular targets such as DNA gyrase , an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, the compound disrupts bacterial cell division and leads to cell death. Additionally, its redox properties facilitate participation in electron transfer processes, enhancing its antimicrobial efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans. The compound demonstrates notable inhibition zones and low minimum inhibitory concentrations (MIC), indicating its potential as a broad-spectrum antimicrobial agent .

Table 1: Antimicrobial Activity Summary

Microbial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1532
S. aureus2016
C. albicans1832

Antioxidant Activity

In addition to its antimicrobial properties, the compound exhibits significant antioxidant activity. Studies using DPPH and hydroxyl radical scavenging assays reveal that it effectively neutralizes free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Table 2: Antioxidant Activity Results

Assay TypeIC50 (µg/mL)
DPPH Scavenging25
Hydroxyl Radical Scavenging30

Case Studies

A notable study evaluated the biological effects of various derivatives of thiazole compounds, including this compound. The results highlighted its potential as a multifunctional therapeutic agent due to its dual action as an antimicrobial and antioxidant agent . Molecular docking studies further supported these findings by illustrating strong binding interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione, and what challenges arise during synthesis?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions involving naphthoquinone derivatives and pyridin-3-amine. Key challenges include low yields due to competing side reactions (e.g., formation of triazole byproducts) and hazardous intermediates like methylazide . Optimizing reaction conditions (e.g., temperature, solvent polarity) and employing safer reagents (e.g., thiourea derivatives) can mitigate these issues. Chromatographic separation techniques (e.g., HPLC) are critical for isolating the target compound .

Q. How is the structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are essential for verifying molecular weight and regiochemistry. For example, 1^1H NMR peaks at δ 8.2–8.5 ppm confirm pyridine ring protons, while thiazole protons appear at δ 7.6–7.8 ppm. X-ray crystallography may resolve ambiguities in fused-ring systems .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial studies highlight anticancer potential via inhibition of IDO1 (indoleamine 2,3-dioxygenase 1) and TDO (tryptophan 2,3-dioxygenase), validated through enzymatic assays (IC50_{50} values < 1 µM). However, cytotoxicity assays (e.g., MTT on HeLa cells) must be paired with selectivity profiling to differentiate on-target effects from general toxicity .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing hazardous intermediates?

  • Methodological Answer : Statistical experimental design (e.g., Box-Behnken or Taguchi methods) optimizes parameters like solvent polarity (DMSO vs. DMF), stoichiometry, and reaction time. Computational tools (e.g., DFT calculations) predict transition states to avoid side reactions. Alternative pathways, such as ring-contraction strategies using sulfur-nitrogen heterocycles, reduce reliance on azides .

Q. How to resolve contradictions in spectral data for derivatives with similar scaffolds?

  • Methodological Answer : Orthogonal analytical methods are critical. For example, discrepancies in NMR assignments can be resolved via 15^{15}N HMBC correlations or NOE experiments. Mass spectrometry fragmentation patterns (e.g., loss of pyridine moieties) distinguish regioisomers. Cross-validation with synthetic intermediates (e.g., boronate esters) clarifies structural ambiguities .

Q. What computational approaches elucidate structure-activity relationships (SAR) for anticancer activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with IDO1/TDO active sites. QSAR models trained on IC50_{50} data reveal critical substituents (e.g., electron-withdrawing groups at C4 enhance activity). MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to design derivatives with enhanced blood-brain barrier (BBB) penetration for neurological targets?

  • Methodological Answer : Predictive algorithms (e.g., SwissADME) calculate physicochemical properties (logP < 3, PSA < 90 Å2^2). Introducing halogen atoms (e.g., Cl at C7) improves lipophilicity without compromising solubility. In vitro BBB models (e.g., MDCK-MDR1 monolayers) validate permeability coefficients (Papp_{app} > 5 × 106^{-6} cm/s) .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Methodological Answer : Kinome-wide profiling (e.g., KINOMEscan) identifies selectivity cliffs. Isoform-specific mutations (e.g., ATP-binding pocket residues) guide structural modifications. Covalent docking (e.g., CovDock) optimizes interactions with cysteine residues in IDO1/TDO while avoiding conserved kinases like CDK2 .

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